molecular formula C8H12N4O3 B6025771 N-isopropyl-2-(4-nitro-1H-pyrazol-1-yl)acetamide

N-isopropyl-2-(4-nitro-1H-pyrazol-1-yl)acetamide

Cat. No. B6025771
M. Wt: 212.21 g/mol
InChI Key: ZOBGPAMFIIALRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-isopropyl-2-(4-nitro-1H-pyrazol-1-yl)acetamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as INPAA and is known for its unique chemical properties that make it a valuable tool for various research applications.

Mechanism of Action

INPAA inhibits CDK5 by binding to its active site and preventing the phosphorylation of its substrates. This leads to the disruption of various biological processes that are regulated by CDK5, including neuronal migration, synaptic plasticity, and cell cycle progression. The inhibition of CDK5 by INPAA has been shown to have therapeutic potential in various neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Biochemical and Physiological Effects:
INPAA has been shown to have various biochemical and physiological effects. It has been found to induce cell cycle arrest and apoptosis in cancer cells, inhibit neuronal migration, and regulate synaptic plasticity. Additionally, INPAA has been shown to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

INPAA has several advantages for lab experiments. It is a potent and selective inhibitor of CDK5, making it a valuable tool for studying the role of CDK5 in various biological processes. INPAA is also stable and can be easily synthesized in the lab. However, there are also some limitations to using INPAA in lab experiments. It has low solubility in aqueous solutions, which can limit its bioavailability. Additionally, INPAA can be toxic at high concentrations, which can affect the viability of cells.

Future Directions

For research on INPAA include the development of more potent and selective CDK5 inhibitors and the investigation of its therapeutic potential in various neurodegenerative diseases.

Scientific Research Applications

INPAA has been extensively studied for its potential applications in scientific research. It has been found to be a potent inhibitor of cyclin-dependent kinase 5 (CDK5), a protein kinase that plays a critical role in the development and function of the nervous system. INPAA has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, INPAA has been used as a tool to study the role of CDK5 in various biological processes such as neuronal migration, synaptic plasticity, and neurodegenerative diseases.

properties

IUPAC Name

2-(4-nitropyrazol-1-yl)-N-propan-2-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N4O3/c1-6(2)10-8(13)5-11-4-7(3-9-11)12(14)15/h3-4,6H,5H2,1-2H3,(H,10,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOBGPAMFIIALRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)CN1C=C(C=N1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Oxalyl chloride (29.6 g, 234 mmol) and DMF (several drops) were added to a stirred mixture of 2-(4-nitro-1H-pyrazol-1-yl)acetic acid (20 g, 117 mmol) in dichloromethane (200 mL) and stirred at room temperature for 5 h. The solvent was then removed in vacuo and the residue was diluted with THF (100 mL). This solution was added to a stirred solution of triethylamine (23.7 g, 234 mmol) and iso-propylamine (10.4 g, 176 mmol) in THF (200 mL) and the reaction was stirred at room temperature overnight. The solvent was removed in vacuo and the residue diluted with 1M hydrochloric acid to pH <4. The solid was filtered, washed with 1M hydrochloric acid and dried in a vacuum oven to afford N-isopropyl-2-(4-nitro-1H-pyrazol-1-yl)acetamide as a yellow solid (18 g, 84.8 mmol).
Quantity
29.6 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
23.7 g
Type
reactant
Reaction Step Two
Quantity
10.4 g
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Two

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